(-)-Erinacin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(-)-Erinacin A is a natural compound isolated from the fruiting bodies of the Hericium erinaceus mushroom, commonly known as Lion’s Mane. This compound belongs to the class of cyathane diterpenoids and has garnered significant interest due to its potential neuroprotective and neuroregenerative properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Erinacin A involves several steps, starting from readily available precursors. The key steps include:

Cyclization Reactions: Formation of the cyathane skeleton through cyclization reactions.

Oxidation and Reduction: Introduction of hydroxyl groups and other functional groups through selective oxidation and reduction reactions.

Protecting Group Strategies: Use of protecting groups to ensure selective reactions at specific sites.

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods, such as fermentation using genetically modified strains of Hericium erinaceus, are being explored to enhance yield and scalability.

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are employed to introduce different substituents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, and water.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are studied for their enhanced biological activities.

Chemistry:

Synthesis of Derivatives: this compound serves as a precursor for the synthesis of novel cyathane diterpenoid derivatives with potential therapeutic applications.

Biology:

Neuroprotection: Studies have shown that this compound promotes nerve growth factor synthesis, which is crucial for the survival and maintenance of neurons.

Anti-inflammatory: It exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.

Medicine:

Neurodegenerative Diseases: this compound is being investigated for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Cognitive Enhancement: Preliminary studies suggest that this compound may enhance cognitive functions and memory.

Industry:

Nutraceuticals: Due to its neuroprotective properties, this compound is being incorporated into dietary supplements aimed at improving brain health.

作用机制

(-)-Erinacin A exerts its effects primarily through the modulation of neurotrophic factors. It enhances the synthesis of nerve growth factor by activating specific signaling pathways, including the mitogen-activated protein kinase and phosphoinositide 3-kinase pathways. These pathways play a crucial role in neuronal survival, differentiation, and regeneration.

相似化合物的比较

Erinacine C: Another cyathane diterpenoid with similar neuroprotective properties.

Hericenone B: A compound isolated from the same mushroom with potential neuroregenerative effects.

Cyathin A3: A cyathane diterpenoid with anti-inflammatory and neuroprotective activities.

Uniqueness of (-)-Erinacin A: this compound stands out due to its potent ability to induce nerve growth factor synthesis, making it a promising candidate for the treatment of neurodegenerative diseases. Its unique structure and specific molecular targets differentiate it from other similar compounds.

属性

CAS 编号 |

180854-04-0 |

|---|---|

分子式 |

C₂₅H₃₆O₆ |

分子量 |

432.55 |

同义词 |

[3aS-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde |

产品来源 |

United States |

Q1: Has the chemical structure of (-)-Erinacin A been fully characterized?

A1: While the provided research papers focus on Hericium erinaceus extracts and their bioactivity, they do not provide a detailed structural analysis of this compound itself. Therefore, information about its molecular formula, weight, and spectroscopic data cannot be derived from these sources.

Q2: Are there established methods for producing this compound?

A3: One of the provided studies explores the production of this compound through the solid-state cultivation of Hericium erinaceus []. The research investigates the impact of different reactor types and growth substrates on fungal biomass and this compound yield. Notably, the study found that a horizontal mixing bioreactor, compared to traditional glass jars, significantly increased the production of fungal biomass []. This finding suggests the potential for optimizing this compound production through controlled cultivation techniques.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

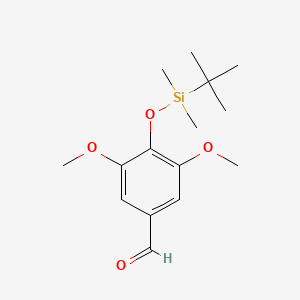

![(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1144694.png)